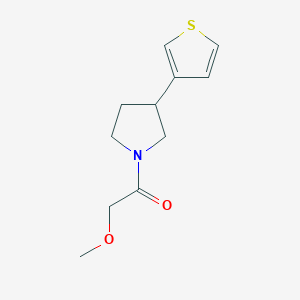![molecular formula C18H15ClF3N3OS B2522416 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one CAS No. 2067643-77-8](/img/structure/B2522416.png)
5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one is a synthetic organic molecule that attracts attention for its potential applications in various scientific research areas. Its complex structure suggests it might exhibit a unique combination of chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes:
Formation of the thiazole ring: : This can be achieved by condensing thiourea with appropriate α-haloketones.
Introduction of the piperidine ring: : Subsequent substitution of the thiazole with 4-(trifluoromethyl)piperidine under basic conditions.
Construction of the indole core: : This can be synthesized via a Fischer indole synthesis from phenylhydrazine and 2-chloroacetophenone.
Final coupling reaction: : The indole derivative is then reacted with the thiazole derivative using suitable bases and solvents to yield the target compound.
Industrial Production Methods
Scaling up for industrial production would likely require optimization of each step to maximize yield and minimize side reactions. Catalysts and solvents would be selected based on availability, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Undergoing oxidative reactions, potentially forming N-oxide derivatives.
Reduction: : Reduction reactions might yield simpler derivatives or aid in dechlorination.
Substitution: : Nucleophilic substitution reactions, especially at the chloro group or other reactive centers in the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: : Alkyl halides for N-alkylation, aryl halides for arylation reactions using palladium catalysts.
Major Products
Oxidation products: : N-oxides and hydroxylated derivatives.
Reduction products: : Dechlorinated and deoxygenated analogs.
Substitution products: : Alkylated and arylated variants.
Applications De Recherche Scientifique
This compound finds significant applications across diverse fields:
Chemistry: : Used in the study of novel reaction mechanisms and synthesis of complex organic molecules.
Medicine: : Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent due to the presence of bioactive moieties.
Mécanisme D'action
The mechanism by which 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one exerts its effects is complex:
Molecular targets: : Likely interacts with enzymes or receptors containing nucleophilic sites.
Pathways involved: : May modulate signal transduction pathways involving kinases or phosphatases due to its potential binding sites.
Comparaison Avec Des Composés Similaires
Comparison
5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-2-yl}methylidene)-1H-indol-2-one: : The trifluoromethyl piperidine substitution at the indole moiety makes it unique compared to other compounds.
Other similar compounds
3-(2-(4-(trifluoromethyl)piperidino)-1,3-thiazol-5-yl)-1H-indol-2-one
5-chloro-3-(1,3-thiazol-2-yl)-1H-indol-2-one
Uniqueness
The specific substitution pattern and the presence of multiple reactive centers make it unique, potentially contributing to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(3Z)-5-chloro-3-[[2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl]methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3OS/c19-11-1-2-15-13(7-11)14(16(26)24-15)8-12-9-23-17(27-12)25-5-3-10(4-6-25)18(20,21)22/h1-2,7-10H,3-6H2,(H,24,26)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCMFGWMWZQALR-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(S2)C=C3C4=C(C=CC(=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(S2)/C=C\3/C4=C(C=CC(=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]aniline](/img/structure/B2522333.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)




![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)


![1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522350.png)



